1-Ethoxy-2-ethenylcyclopropane
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Overview
Description
1-Ethoxy-2-ethenylcyclopropane is an organic compound with the molecular formula C7H12O It is characterized by a cyclopropane ring substituted with an ethoxy group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-ethenylcyclopropane can be synthesized through several methods. One common approach involves the reaction of ethyl 3-chloropropanoate with sodium in anhydrous toluene, followed by the addition of chlorotrimethylsilane and subsequent methanolysis to yield 1-ethoxy-1-(trimethylsilyloxy)cyclopropane . This intermediate can then be converted to this compound through further reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-ethenylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can yield saturated cyclopropane derivatives.
Substitution: The ethoxy and ethenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated cyclopropane derivatives.
Scientific Research Applications
1-Ethoxy-2-ethenylcyclopropane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the interaction of small molecules with biological macromolecules.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-ethenylcyclopropane involves its reactivity towards nucleophiles and electrophiles. The ethoxy group provides steric hindrance and electronic effects that influence the compound’s reactivity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
1-Ethoxy-2-propanol: Another ethoxy-substituted compound with different reactivity and applications.
2-Ethoxypropene: Known for its role in chemical synthesis and polymerization reactions.
Diethyl ether: A simple ether with different physical and chemical properties.
Uniqueness: 1-Ethoxy-2-ethenylcyclopropane is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in mechanistic studies.
Properties
IUPAC Name |
1-ethenyl-2-ethoxycyclopropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-6-5-7(6)8-4-2/h3,6-7H,1,4-5H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCOGEQTTXAQLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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